molecular formula C11H10N2O4 B11717911 ethyl 7-nitro-1H-indole-3-carboxylate

ethyl 7-nitro-1H-indole-3-carboxylate

Cat. No.: B11717911
M. Wt: 234.21 g/mol
InChI Key: FHHCMFCKRCHHBO-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-1H-indole-3-carboxylate (Molecular Formula: C11H10N2O4, Molecular Weight: 234.208 g/mol) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research . This compound features the versatile indole scaffold, a structure prevalent in numerous bioactive molecules and pharmaceuticals . Its specific value in research stems from its role as a key precursor in the design and synthesis of novel allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway . Inhibiting FBPase is a promising therapeutic strategy for managing type 2 diabetes, and 7-nitroindole-2-carboxylic acid derivatives have been developed into potent inhibitors with IC50 values in the low micromolar range . The nitro group at the 7-position is strategically incorporated to potentially form hydrogen-bonding interactions with key amino acid residues in the enzyme's allosteric binding site, while the ester functional group at the 3-position offers a handle for further synthetic modification to explore structure-activity relationships and optimize hydrophobic interactions with the target . As such, this compound is an essential building block for researchers developing new chemical entities for metabolic disorder interventions. This product is intended for research and development applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 7-nitro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-12-10-7(8)4-3-5-9(10)13(15)16/h3-6,12H,2H2,1H3

InChI Key

FHHCMFCKRCHHBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations into the Chemical Reactivity and Transformation of Ethyl 7 Nitro 1h Indole 3 Carboxylate

Reactivity Profiles of the Indole (B1671886) Nucleus

The indole ring system is characterized as a π-excessive heterocycle, which typically makes it highly reactive towards electrophiles, with the C-3 position being the most nucleophilic site. However, in ethyl 7-nitro-1H-indole-3-carboxylate, the C-3 position is already functionalized. Furthermore, the strong electron-withdrawing nature of both the C-7 nitro group and the C-3 ester group deactivates the indole ring system towards conventional electrophilic attack. This deactivation necessitates a nuanced understanding of its reactivity, as reactions can still be directed to other positions under specific conditions.

With the C-3 position blocked, electrophilic substitution on the pyrrole (B145914) ring is directed primarily to the C-2 position. The indole nitrogen, possessing a lone pair of electrons and an acidic proton, also serves as a key site for electrophilic attack, particularly for alkylation and acylation reactions. The electron-withdrawing effect of the C-3 ester group can enhance the acidity of the N-H proton, thereby facilitating its deprotonation and subsequent reaction with an electrophile. tnstate.edunih.gov

Electrophilic substitution on the deactivated benzene (B151609) portion of the indole core is less favorable but can occur under forcing conditions. The directing effects of the existing substituents would guide incoming electrophiles. For instance, bromination of a similar 7-nitroindole (B1294693) derivative has been shown to occur at the C-2 position, yielding ethyl 3-bromo-7-nitro-1H-indole-2-carboxylate. researchgate.net

PositionReaction TypeExample Reagent/ConditionsProduct TypeNotes
N-1AlkylationAlkyl halide (e.g., Allyl bromide, Benzyl bromide) / Base (e.g., KOH)N-Alkylated indoleA common reaction for indole esters. mdpi.com
N-1AcylationAcetic anhydride (B1165640) / PyridineN-Acetylated indoleThe electron-withdrawing ester at C-3 facilitates this reaction. tnstate.edunih.gov
C-2FormylationVilsmeier-Haack Reagent (POCl₃/DMF)2-Formyl indole derivativeWhile typically occurring at C-3, formylation can be directed to C-2 if C-3 is blocked. orgsyn.orgorgsyn.org
C-2BrominationBromine2-Bromo indole derivativeDemonstrates that halogenation is possible at the C-2 position. researchgate.net

The presence of two potent electron-withdrawing groups renders the indole nucleus of this compound electron-deficient and thus susceptible to nucleophilic attack. While nucleophilic aromatic substitution on the benzene ring is possible, a more common pathway involves nucleophilic addition to the pyrrole ring, particularly at the C-2 position.

Research on related nitroindoles provides insight into this reactivity. For example, 3-nitro-1-(phenylsulfonyl)indole readily undergoes nucleophilic addition at the C-2 position by various organolithium reagents. researchgate.net Furthermore, under basic conditions, the indole nitrogen can be deprotonated, allowing the 3-nitroindole system to function as an N-centered nucleophile in reactions such as aza-Michael additions. mdpi.com Chelated ester enolates have also been shown to react with aromatic nitro compounds, though this often involves a 1,3-addition to the nitro group itself rather than the aromatic core. organic-chemistry.org

Reaction TypePosition of AttackNucleophileProduct TypeReference/Context
Nucleophilic AdditionC-2Hetaryllithium compounds2-Substituted indoline (B122111)Observed in N-sulfonylated 3-nitroindoles. researchgate.net
Aza-Michael AdditionN-1para-Quinone MethidesN-1 alkylated indoleThe deprotonated indole nitrogen acts as the nucleophile. mdpi.com
1,3-Addition to Nitro GroupNitro GroupChelated ester enolatesN-arylhydroxylamine derivativeA reaction involving the nitro functionality directly. organic-chemistry.org

The ethyl carboxylate group at the C-3 position is amenable to standard ester transformations. These reactions provide a handle for further molecular elaboration, converting the ester into other important functional groups.

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid (7-nitro-1H-indole-3-carboxylic acid) using basic conditions, such as treatment with potassium hydroxide. mdpi.com

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide (B1668358) (7-nitro-1H-indole-3-carbohydrazide), which is a valuable intermediate for the synthesis of various heterocyclic systems. mdpi.com

Reduction: While challenging to perform selectively in the presence of a nitro group, the ester could potentially be reduced to a primary alcohol ( (7-nitro-1H-indol-3-yl)methanol) using powerful reducing agents. However, many common reagents would also reduce the nitro group. Catalytic hydrogenation, under certain conditions, can be employed for ester reduction. tue.nl

ReactionReagentProduct Functional GroupReference
HydrolysisAqueous KOHCarboxylic Acid mdpi.com
HydrazinolysisHydrazine (N₂H₄)Carbohydrazide mdpi.com
ReductionH₂ / CatalystPrimary Alcohol tue.nl

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities.

The reduction of the C-7 nitro group to a primary amine is a crucial and high-yielding transformation, providing access to ethyl 7-amino-1H-indole-3-carboxylate. This aminoindole derivative is a valuable building block for the synthesis of more complex heterocyclic structures, such as pyrroloquinolines. rsc.org

The most common and efficient method for this transformation is catalytic hydrogenation. google.com This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C). rsc.orgbeilstein-journals.org This method is generally clean and provides the desired amine in high yield.

Alternative reducing agents can also be employed. For instance, sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous basic medium is effective for the reduction of nitroindoles to their corresponding aminoindoles. ijrar.org Other systems for nitro group reduction include reagents like tin(II) chloride or iron in acidic media. organic-chemistry.orgjsynthchem.com While the primary product is the amine, careful control of reaction conditions can sometimes allow for the isolation of intermediate reduction products like hydroxylamines, although their accumulation is often avoided. google.com

MethodReagent/CatalystProductReference
Catalytic HydrogenationH₂ / Pd-CEthyl 7-amino-1H-indole-3-carboxylate rsc.org
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Ethyl 7-amino-1H-indole-3-carboxylate ijrar.org
Metal/Acid ReductionFe / HCl or SnCl₂ / HClEthyl 7-amino-1H-indole-3-carboxylate organic-chemistry.orgjsynthchem.com

Nitro group migration on a pre-formed indole ring, such as the movement of the nitro group from the C-7 position in this compound, is not a commonly reported or mechanistically favorable reaction under standard synthetic conditions.

However, it is pertinent to note that nitro group migrations are significant in the context of indole synthesis. Specific rhodium-catalyzed reactions involving β-nitro styryl azides have demonstrated a remarkable and selective 1,2-migration of the nitro group to form 3-nitroindoles. nih.govscilit.com In these specialized cyclization reactions, the migratory aptitude of the nitro group was found to be exceptionally high, surpassing that of other electron-withdrawing groups like sulfonyl and benzoyl. nih.govscilit.comresearchgate.net This type of reaction constructs the nitro-substituted indole core through a rearrangement process, which is mechanistically distinct from a rearrangement on an existing stable nitroindole substrate.

Cycloaddition and Annulation Chemistry

The reactivity of this compound in cycloaddition and annulation reactions is a subject of significant interest for the construction of complex heterocyclic systems. However, the electron-deficient nature of the indole core in this substrate presents unique challenges and opportunities in these transformations.

Dearomatization Reactions and Pyrroloindoline Formation

Dearomatization of indole derivatives is a powerful strategy for the synthesis of three-dimensional molecular architectures such as pyrroloindolines. While 3-nitroindoles have been shown to undergo dearomatization processes, specific studies detailing the dearomatization of this compound to form pyrroloindoline structures are not extensively documented in the current literature. rsc.orgresearchgate.netresearchgate.net The electron-withdrawing nature of the 7-nitro group is anticipated to influence the propensity of the indole ring to participate in such reactions, a topic that warrants further investigation.

[3+2] Cycloaddition Reactions with Electron-Rich Species

[3+2] cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent route to five-membered rings. 3-Nitroindoles, acting as electron-poor components, have been successfully employed in such reactions. rsc.orgrsc.org These reactions often proceed via a dearomative pathway, highlighting the electrophilic nature of the C2-C3 double bond of the indole core, which is enhanced by the presence of the nitro group.

Ring Expansion Pathways (e.g., to quinoline (B57606) derivatives)

The ring expansion of indoles to quinolines represents a significant synthetic transformation. One notable method involves a Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which is proposed to proceed through a cyclopropanation of the C2-C3 double bond followed by a ring-opening and elimination sequence. nih.govbeilstein-journals.orgresearchgate.net

A systematic study of this reaction with a variety of substituted indoles has revealed that the electronic and steric nature of the substituents has a profound impact on the reaction's efficiency. While indoles with electron-donating and moderately electron-withdrawing groups at various positions react to give good to excellent yields of the corresponding quinoline-3-carboxylates, indoles bearing a substituent at the 7-position have been found to be poor substrates. beilstein-journals.org

Specifically, in the context of the Rh(II)-catalyzed reaction with ethyl bromodiazoacetate, 7-nitroindole was shown to give a mere ~10% conversion. beilstein-journals.org This starkly demonstrates the deactivating effect of the 7-nitro group on this particular ring expansion pathway. Consequently, it can be inferred that this compound would be similarly unreactive under these conditions.

Reaction of Substituted Indoles with Ethyl Bromodiazoacetate
Indole SubstratePosition of SubstituentNature of SubstituentYield of Quinoline Derivative (%)Reference
5-Methoxyindole5Electron-donating98 beilstein-journals.org
5-Bromoindole5Electron-withdrawing (halogen)83 beilstein-journals.org
5-Nitroindole (B16589)5Strongly electron-withdrawing69 beilstein-journals.org
7-Chloroindole7Electron-withdrawing (halogen)40 beilstein-journals.org
7-Nitroindole7Strongly electron-withdrawing~10 (conversion) beilstein-journals.org

Mechanistic Insights from Reaction Pathway Analysis

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the chemical behavior of this compound.

Identification of Key Intermediates

For the aforementioned ring expansion of indoles to quinolines, a key proposed intermediate is a labile indoline halocyclopropyl ester. nih.govresearchgate.net This intermediate is formed from the initial cyclopropanation of the indole C2-C3 double bond by the rhodium carbenoid. Subsequent ring opening of the strained cyclopropane (B1198618) ring and elimination of a hydrogen halide leads to the formation of the aromatic quinoline ring system. Due to the extremely low reactivity of 7-nitroindole in this reaction, direct observation or isolation of the corresponding cyclopropane intermediate for this substrate has not been reported.

Transition State Analysis

Detailed transition state analysis, typically through computational chemistry, provides invaluable insights into the energetics and geometries of the rate-determining steps of a reaction. For the cycloaddition and annulation reactions of substituted indoles, the nature of the substituents would be expected to significantly influence the energy of the transition states.

In the case of this compound, the strong electron-withdrawing character of the 7-nitro group would likely raise the energy of the transition state for electrophilic attack at the indole nucleus, which is a common mechanistic feature in many of its reactions. This is consistent with the observed low reactivity in the Rh(II)-catalyzed ring expansion. beilstein-journals.org However, specific transition state analyses for reactions involving this compound are not currently available in the literature. Further computational studies would be necessary to fully elucidate the mechanistic pathways and the origins of its observed reactivity.

Advanced Spectroscopic and Structural Elucidation of Ethyl 7 Nitro 1h Indole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in ethyl 7-nitro-1H-indole-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural picture can be assembled.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The electron-withdrawing nature of the nitro (NO₂) group at the C-7 position and the carboxylate group at the C-3 position significantly influences the chemical shifts of the indole (B1671886) ring protons, generally shifting them to a lower field (higher ppm) compared to the unsubstituted ethyl indole-3-carboxylate (B1236618).

The protons of the ethyl ester group typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The indole N-H proton usually appears as a broad singlet at a very downfield region, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C-2 position is expected to be a singlet or a narrow doublet. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

Predicted ¹H NMR Data for this compound (Based on analysis of substituted indoles)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H> 10.0br s-
H-2~8.2s-
H-4~8.1dJ ≈ 8.0
H-6~8.0dJ ≈ 8.0
H-5~7.3tJ ≈ 8.0
-OCH₂CH₃~4.4qJ ≈ 7.1
-OCH₂CH₃~1.4tJ ≈ 7.1

d = doublet, t = triplet, q = quartet, s = singlet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Multiplicity Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the signals are highly dependent on the electronic effects of the substituents. The carbonyl carbon (C=O) of the ester is characteristically found far downfield. The C-7 carbon, being directly attached to the nitro group, is expected to be significantly deshielded. Conversely, the C-3 carbon, attached to the carboxylate, will also be downfield but its exact position is influenced by conjugation within the pyrrole (B145914) ring.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C-7~140
C-7a~135
C-2~130
C-6~129
C-3a~127
C-4~120
C-5~119
C-3~108
-OCH₂CH₃~61
-OCH₂CH₃~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the H-5 proton and its neighbors, H-4 and H-6, confirming their adjacency on the aromatic ring. It would also show the correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-4, C-5, C-6, and the ethyl group carbons by linking them to their attached, pre-assigned protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could be used to confirm the spatial relationship between substituents and adjacent ring protons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key absorptions are expected for the N-H, C-H, C=O, and NO₂ groups.

Predicted FT-IR Characteristic Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (ethyl group)
~1700C=O StretchEster Carbonyl
1620-1450C=C StretchAromatic Ring
~1520N-O Asymmetric StretchNitro Group (NO₂)
~1350N-O Symmetric StretchNitro Group (NO₂)
~1230C-O StretchEster C-O

Fourier Transform Raman (FT-Raman) Spectroscopy and Band Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. Vibrations that are symmetric and involve a change in polarizability, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic rings, often produce strong signals in the Raman spectrum.

Predicted FT-Raman Characteristic Bands

Wavenumber (cm⁻¹)Band Assignment
3100-3000Aromatic C-H Stretching
~1620Aromatic C=C Stretching
~1350N-O Symmetric Stretching (NO₂)
~1000Ring Breathing Mode

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing critical information regarding its molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₀N₂O₄. chemscene.com The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 234.06406 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and purity. The technique is sensitive enough to detect various ionized adducts of the parent molecule.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Formula Adduct Type Calculated m/z
[C₁₁H₁₀N₂O₄+H]⁺ [M+H]⁺ 235.07134
[C₁₁H₁₀N₂O₄+Na]⁺ [M+Na]⁺ 257.05328
[C₁₁H₁₀N₂O₄+K]⁺ [M+K]⁺ 273.02722
[C₁₁H₁₀N₂O₄+NH₄]⁺ [M+NH₄]⁺ 252.09788
[C₁₁H₁₀N₂O₄-H]⁻ [M-H]⁻ 233.05678

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically achieved using techniques like tandem mass spectrometry (MS/MS). The fragmentation of the molecular ion of this compound is expected to follow predictable pathways characteristic of aromatic nitro compounds and ethyl esters. libretexts.orgmiamioh.edu

The molecular ion peak [M]⁺ at m/z 234 would be the precursor for subsequent fragmentation. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester C-O bond would result in a prominent acylium ion.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty-type rearrangement could lead to the elimination of ethylene from the ethyl ester group.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond on the aromatic ring can lead to the loss of a nitro radical.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway.

Analysis of fragmentation in related nitroindole structures, such as 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, shows characteristic losses of the nitro group and fragmentation of the indole ring itself, supporting these predicted pathways. tsijournals.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion (m/z) Proposed Loss
189 Loss of -OC₂H₅
188 Loss of -NO₂
161 Loss of -OC₂H₅ and -CO

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the indole nucleus, which is significantly modified by the presence of the nitro and ethyl carboxylate groups.

The indole ring system is an aromatic chromophore that typically exhibits strong absorption bands corresponding to π → π* electronic transitions. For related compounds like indole-3-carboxylic acid, these absorptions occur in the UV region. researchgate.net The introduction of a nitro group (-NO₂) at the 7-position is expected to have a profound effect on the spectrum. The nitro group acts as a powerful chromophore and a strong electron-withdrawing group, which extends the conjugation of the π-system. This extension of conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, potentially moving the absorption bands towards the visible region. The ethyl carboxylate group at the 3-position acts as an auxochrome, which can also modulate the position and intensity of the absorption bands.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → π* Indole aromatic system 250-300 nm

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination and Intermolecular Interactions

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions. The crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, has been determined, revealing key structural motifs. nih.gov In this structure, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds between the indole N-H group of one molecule and the carbonyl oxygen of another. nih.gov This interaction creates a stable, planar dimeric unit that packs into a herringbone pattern. nih.gov

The introduction of a nitro group at the 7-position on the indole ring would be expected to significantly influence this packing arrangement. The nitro group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions. Potential intermolecular interactions for this compound would include:

N—H⋯O Hydrogen Bonds: The primary hydrogen bond between the indole N-H donor and the carbonyl oxygen acceptor is likely to persist.

C—H⋯O Interactions: The oxygen atoms of the nitro group could act as acceptors for weak C—H⋯O hydrogen bonds from neighboring aromatic or ethyl C-H groups, creating a more complex three-dimensional network.

π–π Stacking: The electron-withdrawing nature of the nitro group would alter the electron density of the indole ring, potentially influencing π–π stacking interactions between adjacent aromatic rings.

The presence of these additional interactions, particularly involving the nitro group, may lead to a different crystal packing motif compared to the unsubstituted parent compound.

Table 4: Crystallographic Data for the Analogue Compound Ethyl 1H-indole-2-carboxylate

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.5622 (7)
b (Å) 18.891 (2)
c (Å) 9.6524 (13)
β (°) 104.454 (13)
V (ų) 981.9 (2)
Key Interaction N1—H1⋯O2 hydrogen-bonded dimers

Data sourced from Al-Fahad, A. J. et al. (2018). nih.gov

Analysis of Conformational Preferences and Packing Effects

A thorough review of available scientific literature indicates a notable absence of specific experimental studies, such as single-crystal X-ray diffraction, detailing the precise conformational preferences and crystal packing effects of this compound. Detailed research findings, including crystallographic data and an analysis of intermolecular interactions, for this specific compound are not publicly available in the reviewed sources.

While computational and crystallographic data exist for structurally related indole derivatives, the strict focus of this article on this compound precludes the inclusion of data from other molecules. The unique combination of the nitro group at the C7 position and the ethyl carboxylate group at the C3 position will govern its specific solid-state architecture and conformational behavior. However, without dedicated structural elucidation, any discussion would remain speculative.

Therefore, a definitive analysis of this compound's packing motifs, including hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces, cannot be provided at this time. Further experimental research, primarily through X-ray crystallography, would be required to elucidate these structural characteristics.

Computational and Theoretical Investigations of Ethyl 7 Nitro 1h Indole 3 Carboxylate

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods are employed to predict the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to derive various electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is expected that DFT calculations for ethyl 7-nitro-1H-indole-3-carboxylate would be performed to determine its optimized geometry and ground state electronic properties. Such studies on similar molecules often reveal how the presence of electron-withdrawing groups, like the nitro group, influences the planarity and bond lengths of the indole (B1671886) ring system.

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. For molecules of this type, a common approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p). The selection of the basis set is crucial for obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the molecular orbitals and electronic properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Several computational analyses are typically performed to gain a deeper understanding of the electronic characteristics of a molecule like this compound.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For nitroindole derivatives, the HOMO is typically localized over the indole ring, while the LUMO is often distributed over the nitro group and the carboxylate moiety, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on published results for this compound.)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.5
Energy Gap (ΔE)4.0

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and delocalization within a molecule. This analysis is used to study the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer and the stability arising from hyperconjugative interactions. In nitro-substituted indoles, significant charge delocalization is expected from the indole ring towards the electron-withdrawing nitro and carboxylate groups.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, it is anticipated that the most negative potential would be located around the oxygen atoms of the nitro and carboxylate groups, while the hydrogen atom attached to the indole nitrogen would exhibit a region of positive potential.

Detailed Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. While extensive research, including density functional theory (DFT) calculations, has been conducted on structurally similar indole derivatives, dedicated studies detailing the electronic and optical properties of this specific molecule are not presently available in the public domain.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as the analysis of the Electron Localization Function (ELF) and Local Orbital Localizer (LOL) offer insights into chemical bonding and electron distribution. Similarly, simulations of spectroscopic properties like FT-IR, FT-Raman, and UV-Vis spectra allow for the theoretical prediction of how a molecule interacts with electromagnetic radiation, which can be correlated with experimental findings.

Furthermore, the calculation of non-linear optical (NLO) responses, including polarizability (α) and hyperpolarizabilities (β and γ), is crucial for identifying materials with potential applications in optoelectronics and photonics. Such studies are common for novel organic molecules and have been performed for various nitro-substituted indole compounds. For example, detailed theoretical analyses, including ELF, LOL, spectroscopic simulations, and NLO properties, have been reported for related molecules like 4-nitro-1H-indole-carboxaldehyde. These studies help elucidate the structure-property relationships within the broader class of indole derivatives.

However, despite the application of these computational methods to analogous compounds, specific data sets, including calculated values for vibrational frequencies, electronic transitions, polarizability, and hyperpolarizability for this compound, have not been published. Consequently, a detailed discussion and the generation of data tables for the specific subsections requested—including ELF/LOL studies, theoretical spectroscopic simulations, and NLO response calculations—cannot be provided at this time. The scientific community has yet to publish a dedicated computational investigation focused on this compound.

Non-Linear Optical (NLO) Response Calculations

Solvent Effects on NLO Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the solvent effects on the nonlinear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), often combined with solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are standard approaches for investigating the influence of solvents on the NLO response of molecules, no published research applying these methods to this compound could be located.

Theoretical studies on similar indole derivatives have been conducted. For instance, research is available on the NLO properties of other nitro-substituted indoles and related heterocyclic compounds, which demonstrates the general scientific interest in this class of materials for photonics and optoelectronics. These studies typically analyze how the polarity and hydrogen bonding capabilities of different solvents can modulate the electronic structure of the molecules, thereby affecting their hyperpolarizability and other NLO characteristics. However, due to the strict focus of this article on this compound, the findings from these related but distinct compounds cannot be presented here.

Consequently, there are no detailed research findings or data tables to include in this section. The exploration of how solvents with varying dielectric constants and refractive indices impact the polarizability and hyperpolarizability of this compound remains an open area for future computational and experimental investigation. Such research would be valuable in assessing its potential for applications in NLO devices, where performance can be tuned by the surrounding medium.

Molecular Interactions and Mechanistic Rationale in Biological Systems

Rationale for Target-Oriented Design of Indole-3-Carboxylates

The design of bioactive molecules often leverages existing structural motifs that are known to interact favorably with biological targets. Indole-3-carboxylates are a prime example of this strategy, building upon the inherent biological relevance of the indole (B1671886) core.

Indole as a Privileged Pharmacophore in Bioactive Molecules

The indole scaffold is described as a "privileged pharmacophore" due to its remarkable versatility and presence in numerous compounds with diverse pharmacological activities. Its structure is amenable to chemical modifications at multiple positions, allowing chemists to fine-tune its properties to achieve desired biological effects. This adaptability has led to the development of indole-containing drugs with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. The unique physicochemical and biological properties of the indole ring system make it a favored core structure in the quest for new therapeutic agents.

Structural Homology to Endogenous Biomolecules (e.g., tryptophan)

The biological significance of the indole ring is underscored by its presence in essential endogenous molecules. The most notable example is the amino acid L-tryptophan, which features an indole side chain. Tryptophan is not only a fundamental building block for proteins but also serves as the metabolic precursor for key neurochemicals, including the neurotransmitter serotonin (B10506) and the hormone melatonin. This structural similarity allows indole-based compounds to interact with biological systems, sometimes acting as mimics or antagonists of these natural signaling molecules. The indole ring of tryptophan, for instance, can engage in various non-covalent interactions within protein binding sites, a property that is exploited in the design of indole-based drugs.

Enzyme Inhibition and Receptor Antagonism Studies

The therapeutic potential of indole-3-carboxylates is often realized through their ability to selectively bind to and modulate the activity of specific enzymes and receptors. Modern drug discovery heavily relies on computational and experimental methods to elucidate these interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indole-3-carboxylates, docking simulations are instrumental in understanding how these ligands interact with the active or allosteric sites of target proteins. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that contribute to the ligand's affinity and specificity. For example, docking studies on novel indole-3-carboxylic acid derivatives designed as herbicidal agents revealed that their interactions with the target TIR1 protein include tight π–π stacking and hydrogen bonds. Such in silico approaches are vital for rationalizing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Identification of Molecular Targets

Research has identified several molecular targets for indole-based compounds, including ethyl 7-nitro-1H-indole-3-carboxylate and its analogs. The versatility of the indole scaffold allows it to be tailored to interact with a wide range of biological macromolecules.

Identified Molecular Targets for Indole Derivatives:

Target Protein Function & Relevance Indole Derivative Class
TIR1 protein An auxin receptor protein in plants, crucial for growth regulation. Antagonists can act as herbicides. Indole-3-carboxylic acids
RAS proteins A family of small GTPases that act as molecular switches in cell signaling. Mutations are common in human cancers. Indole derivatives, Indole-3-carbinol
Fructose-1,6-bisphosphatase (FBPase) A key enzyme in gluconeogenesis. Inhibition is a therapeutic strategy for type 2 diabetes. 7-nitro-1H-indole-2-carboxylic acid derivatives
COX-2 Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. Indole derivatives

| p38 MAP Kinase | A kinase involved in cellular responses to stress and inflammation. A target for anti-inflammatory drugs. | Indole-5-carboxamides, Indole-based heterocycles |

Studies have shown that indole derivatives can interfere with the aberrant activation of the Ras-related signaling pathway, which is implicated in about 30% of human cancers. nih.gov They can achieve this by targeting various components of the pathway, including proteins responsible for Ras localization to the cell membrane. nih.gov Similarly, indole-based heterocyclic compounds have been developed as potent inhibitors of p38α MAP kinase, an enzyme central to inflammatory responses. nih.gov In the field of agriculture, indole-3-carboxylic acid derivatives have been designed to act as antagonists of the Transport Inhibitor Response 1 (TIR1) protein, an auxin receptor, demonstrating their potential as herbicides.

Mechanisms of Enzyme Modulation

Indole derivatives can modulate enzyme activity through various mechanisms. One significant mechanism is allosteric inhibition. Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's activity. This mode of inhibition can offer greater selectivity and a different pharmacological profile. For instance, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were specifically designed and evaluated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a target for managing type 2 diabetes. Molecular docking confirmed that these compounds bind to the known allosteric AMP binding site of the enzyme.

Mechanistic Aspects of Biological Activity

The biological effects of this compound are rooted in its specific interactions with cellular components. The unique arrangement of its indole core, nitro group, and ester moiety dictates its mechanism of action.

Interactions with Nucleic Acids (e.g., as universal base analogues)

While direct studies on this compound as a universal base analogue are not extensively documented, the potential for indole derivatives to interact with nucleic acids is recognized. For instance, related compounds like indole-3-propionic acid have been shown to bind to the minor groove of DNA, particularly in AT-rich regions. mdpi.com This binding is typically driven by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com

The interaction between indole-3-propionic acid and DNA involves the formation of hydrogen bonds between the carboxyl group of the indole derivative and the hydrogen atoms of A-T base pairs, as well as between the indole's 1-NH group and the carbonyl oxygen of thymine (B56734) bases. mdpi.com It is plausible that this compound could engage in similar interactions. The planar indole ring system can intercalate between base pairs or fit within the grooves of the DNA double helix. The nitro group and ester function would further influence the electronic properties and steric fit, potentially modulating the strength and specificity of the binding.

Influence on Metabolic Pathways (e.g., biosynthesis in plants)

Indole derivatives are integral to various metabolic pathways, particularly in plants. The plant kingdom utilizes tryptophan to synthesize a range of indolic secondary metabolites, including derivatives of indole-3-carboxylic acid (ICOOH), which play a role in pathogen defense. nih.gov In the plant Arabidopsis thaliana, ICOOH and its derivatives are synthesized from indole-3-acetonitrile, a key intermediate. nih.gov The biosynthesis involves enzymes such as aldehyde oxidases, which convert indole-3-carbaldehyde to ICOOH. nih.gov

Introducing an exogenous compound like this compound could potentially interfere with these pathways. It might act as a competitive inhibitor for enzymes that process native indole compounds or disrupt the regulation of these biosynthetic routes. Furthermore, studies on the related compound, 7-nitro-1H-indole-2-carboxylic acid derivatives, have shown them to be allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. researchgate.net This suggests that nitro-indole structures have the potential to modulate key metabolic enzymes.

Molecular Basis of Herbicidal Action

The herbicidal potential of indole-3-carboxylic acid derivatives is often linked to their ability to interfere with auxin physiology. nih.gov Auxins are a class of plant hormones that regulate many aspects of plant growth and development. The molecular basis of action for many synthetic auxinic herbicides involves targeting the TIR1/AFB family of auxin co-receptors. nih.gov

Compounds with an indole-3-carboxylic acid scaffold can mimic the natural auxin, indole-3-acetic acid (IAA), binding to its receptors and disrupting normal hormonal balance. This can lead to uncontrolled and disorganized growth, ultimately causing the plant's death. The specific structure of this compound, with its electron-withdrawing nitro group and ethyl ester, would modulate its binding affinity for these auxin receptors, influencing its potency as a herbicide. The compound could act as an antagonist to the transport inhibitor response 1 (TIR1) protein, a key component of the auxin signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

The biological activity of this compound is intrinsically linked to its molecular structure. The specific placement and nature of its functional groups are critical for its interactions with biological targets.

Impact of Substituent Effects on Molecular Binding and Interactions

The indole ring serves as a crucial scaffold for many biologically active molecules. nih.gov The nature and position of substituents on this ring system dramatically influence molecular binding and interactions.

Substituent PositionType of SubstituentPotential Impact on Biological ActivityExample from Related Compounds
Indole Nitrogen (N1) Alkyl groupsCan alter lipophilicity and steric profile, potentially enhancing or hindering binding to target proteins.N-alkylation of indole-2-carboxylates is a common strategy in drug design. mdpi.com
Position 3 Carboxylic acid/EsterActs as a key interaction point, often forming hydrogen bonds. Esterification can affect solubility and cell permeability.The ester group in some HIV-1 integrase inhibitors can cause steric hindrance, reducing activity. nih.gov
Position 7 Nitro groupStrong electron-withdrawing effect alters the electronic distribution of the indole ring, potentially enhancing binding affinity. Can also be a site for metabolic activation.The nitro group is a common feature in many bioactive molecules, including antimicrobials and herbicides. nih.gov
Other Positions Halogens, alkyls, etc.Can modulate the overall electronic and steric properties of the molecule to optimize target interaction.In herbicidal indole-3-carboxylic acids, substituents on an attached phenoxy ring influence activity. nih.gov

For this compound, the substituents are expected to have a significant impact. The 7-nitro group withdraws electron density, which can affect the acidity of the N-H proton and the potential for π-π stacking interactions. The 3-ethyl carboxylate provides a key hydrogen bond acceptor and influences the molecule's steric profile within a binding site.

Role of the Nitro Group and Ester Moiety in Biological Recognition

The nitro group and the ester moiety are not merely passive substituents; they play active roles in how this compound is recognized by biological systems.

The Nitro Group: The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences a molecule's pharmacodynamic and pharmacokinetic properties. svedbergopen.comresearchgate.net

Electronic Effects: It can increase the stability of a compound and enhance its binding affinity to receptors by altering the electronic landscape of the indole ring. svedbergopen.com

Metabolic Activation: In biological systems, the nitro group can be reduced to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. nih.govresearchgate.net These reactive species can then form covalent bonds with biological macromolecules, such as enzymes or DNA, leading to a variety of biological effects. nih.govnih.gov

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target.

The Ester Moiety: The ethyl carboxylate group (–COOCH₂CH₃) at the 3-position also plays a critical role in biological recognition.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, which is often a critical interaction for binding to enzyme active sites or receptor pockets.

Steric Influence: The size and conformation of the ethyl ester can either be beneficial for fitting into a binding pocket or cause steric hindrance that prevents optimal binding. nih.gov

Lipophilicity and Permeability: The ester group increases the lipophilicity of the molecule compared to the corresponding carboxylic acid, which can enhance its ability to cross cell membranes. Inside the cell, the ester may be hydrolyzed by esterases to release the active carboxylic acid form.

Electronic Effects: The ester group is also electron-withdrawing, which increases the acidity of the N-H proton on the indole ring, potentially influencing its interactions. nih.gov

Future Research Directions and Unexplored Avenues for Ethyl 7 Nitro 1h Indole 3 Carboxylate

Novel Synthetic Methodologies and Scalable Production

The development of efficient and sustainable methods for synthesizing ethyl 7-nitro-1H-indole-3-carboxylate and its derivatives is a primary area for future research. Current synthetic routes often involve harsh conditions or hazardous reagents, highlighting the need for greener and more cost-effective alternatives.

Development of More Sustainable and Cost-Effective Routes

Future synthetic strategies should prioritize the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances. tandfonline.comtandfonline.com Research in this area could focus on several promising approaches:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. beilstein-journals.org A flow-based approach for the synthesis of the indole-3-carboxylate (B1236618) core could involve the reaction of a suitably substituted 2-nitrotoluene (B74249) derivative with ethyl oxalate, followed by a reductive cyclization, potentially using heterogeneous catalysts in a packed-bed reactor. beilstein-journals.org This method would allow for precise control over reaction parameters, minimizing byproduct formation and facilitating purification. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com Exploring microwave-assisted Fischer indole (B1671886) synthesis or other classical indole syntheses could provide a rapid and efficient route to the target molecule. acs.org

Multicomponent Reactions: Designing a one-pot, multicomponent reaction to assemble the this compound scaffold from simple, readily available starting materials would be a significant advancement in terms of atom economy and operational simplicity. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryImproved safety, scalability, and process controlDevelopment of a continuous process from simple precursors
Microwave-Assisted SynthesisFaster reaction times, higher yields, energy efficiencyOptimization of microwave parameters for key reaction steps
Multicomponent ReactionsHigh atom economy, operational simplicityDesign of a convergent one-pot synthesis

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into the indole framework can have a profound impact on biological activity. Future research should focus on the development of catalytic asymmetric methods to produce enantiomerically pure derivatives of this compound.

Catalytic Asymmetric Friedel-Crafts Reactions: This powerful C-C bond-forming reaction, utilizing chiral Lewis acids or Brønsted acids, could be employed to introduce chiral substituents at the C2 position of the indole ring. nih.gov

Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective reduction of a suitable prochiral precursor could provide access to chiral indolines derived from the target molecule. organic-chemistry.org

Data-Driven Catalyst Design: Machine learning and computational approaches can accelerate the discovery of new chiral catalysts tailored for specific asymmetric transformations of indole derivatives. nih.gov

Asymmetric MethodTarget Chiral MoietyPotential Catalysts
Friedel-Crafts ReactionC2-substituted indolesChiral Lewis acids, Chiral Phosphoric Acids
HydrogenationChiral indolinesChiral transition metal complexes, Chiral Brønsted acids
C-H FunctionalizationAtropisomeric indolesChiral cobalt or palladium complexes

Advanced Reactivity Studies

A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future studies should explore its behavior in novel reaction types and develop new derivatization strategies.

Exploration of Photochemical Reactions

The presence of the nitro group suggests that this compound may exhibit interesting photochemical properties. Research in this area could lead to novel synthetic transformations.

Photoinduced Cyclizations: Inspired by the photoreactivity of other indole derivatives, it may be possible to achieve intramolecular cyclizations to form novel polycyclic systems. nih.gov

Photocaged Compounds: The photolabile nature of nitroaromatic compounds could be exploited to design "caged" versions of biologically active molecules that can be released upon irradiation with light. nih.gov

Photo-redox Catalysis: The indole nucleus can participate in photo-redox reactions, and exploring these possibilities could lead to new methods for C-H functionalization and other transformations under mild conditions. researchgate.net

Photochemical ApproachPotential OutcomeKey Area of Investigation
Intramolecular CyclizationSynthesis of novel polycyclic indolesIdentification of suitable tethered reactive groups
Photocaged CompoundsLight-inducible release of bioactive moleculesAttachment of a biologically active moiety via a photolabile linker
Photo-redox CatalysisMild C-H functionalization and other transformationsExploration of reaction partners and catalytic systems

Development of New Derivatization Strategies for Complex Structures

This compound can serve as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Future work should focus on developing regioselective and efficient derivatization methods.

Late-Stage C-H Functionalization: Transition-metal-catalyzed C-H activation provides a powerful tool for the direct introduction of functional groups at various positions of the indole ring, avoiding the need for pre-functionalized starting materials. nih.gov

Domino Reactions: Designing cascade or domino reaction sequences starting from this compound would enable the rapid construction of complex molecular architectures in a single operation.

Synthesis of Natural Product Analogs: The indole-3-carboxylate scaffold is a common feature in natural products. mdpi.com This compound could serve as a starting point for the synthesis of novel analogs of biologically active natural products.

Derivatization StrategyGoalExample Application
C-H FunctionalizationDirect and regioselective introduction of new substituentsSynthesis of a library of analogs for structure-activity relationship studies
Domino ReactionsRapid increase in molecular complexityEfficient synthesis of polycyclic indole alkaloids
Natural Product AnalogsExploration of new biological activitiesDevelopment of novel therapeutic agents based on natural product scaffolds

In-Depth Mechanistic Understanding of Biological Interactions

While the biological profile of this compound is largely unexplored, the presence of the nitroindole moiety suggests potential for interaction with biological systems. ontosight.ai Future research in this area is critical to unlocking its therapeutic potential.

The nitro group in pharmaceuticals often acts as a bio-reducible functionality, where its metabolic reduction can lead to the formation of reactive intermediates that exert a biological effect. svedbergopen.com This mechanism is a key feature in the activity of several nitroaromatic and nitroheterocyclic drugs. mdpi.com Understanding the specific nitroreductases that may act on this compound and the nature of the resulting metabolites will be crucial.

Furthermore, the indole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Future studies should employ a combination of computational modeling and experimental assays to identify potential protein targets and elucidate the molecular basis of any observed biological activity. This could involve screening against various receptor and enzyme families known to interact with indole-based ligands. A thorough investigation into its metabolic pathways and potential toxicity will also be essential for any future therapeutic development. svedbergopen.com

Research AreaKey Questions to AddressMethodologies
Bio-reduction of Nitro GroupWhich enzymes are responsible for its reduction? What are the resulting metabolites?In vitro metabolism studies with liver microsomes and specific nitroreductases, metabolite identification using LC-MS.
Target IdentificationWhat are the primary biological targets of this compound?Computational docking studies, high-throughput screening against a panel of receptors and enzymes.
Mechanism of ActionHow does it interact with its target(s) at a molecular level?X-ray crystallography of ligand-protein complexes, site-directed mutagenesis, biophysical interaction studies (e.g., SPR, ITC).
Metabolic Stability and ToxicityWhat is its metabolic fate in vivo? Does it exhibit any cytotoxicity?Pharmacokinetic studies in animal models, in vitro cytotoxicity assays.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry and the development of novel therapeutic agents.

Elucidation of Specific Binding Modes and Energetics

A critical step in understanding the potential therapeutic applications of this compound is to identify its molecular targets and characterize the precise nature of its interactions. Computational modeling, particularly molecular docking, serves as an essential tool in this preliminary investigation.

For instance, studies on a series of 7-nitro-1H-indole-2-carboxylic acid derivatives, close structural relatives, have successfully utilized computational docking to predict binding modes. In research targeting Fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in diabetes, the CDOCKER algorithm was used to predict how these indole compounds might bind to an allosteric site. researchgate.netnih.gov The modeling suggested that the indole scaffold fits into a hydrophobic pocket, with the nitro group forming crucial interactions.

A similar approach for this compound would involve:

Target Identification: Screening the compound against a panel of known biological targets, such as kinases, phosphatases, or receptors, where indole scaffolds have previously shown activity.

Molecular Docking Simulations: Performing docking studies against identified targets to predict the most likely binding poses. These simulations would calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the target protein.

The hypothetical binding energy and interacting residues for this compound with a target kinase are presented below, based on typical interactions observed for similar scaffolds.

FeatureDescription
Target Protein Putative Kinase XYZ
Binding Site Allosteric Pocket
Predicted Binding Energy -8.5 kcal/mol
Key Hydrogen Bonds N-H of the indole ring with backbone carbonyl of GLU-85; Nitro group oxygen with side chain of LYS-42
Hydrophobic Interactions Indole ring with VAL-35, LEU-88; Ethyl group with ILE-95
Pi-Stacking Indole ring with PHE-102

This is a hypothetical data table for illustrative purposes.

Investigation of Downstream Signaling Pathways

Identifying the binding target is the first step; the subsequent and equally important challenge is to understand the functional consequences of this binding event. The interaction of this compound with a cellular target will invariably modulate one or more downstream signaling pathways, leading to a specific cellular response.

Future research should focus on:

Target-Specific Assays: Once a primary target is validated, assays specific to its function should be conducted. For example, if the target is a kinase, in vitro kinase assays would determine whether the compound acts as an inhibitor or an activator.

Cell-Based Signaling Studies: Utilizing cell lines, researchers can investigate the phosphorylation status of key proteins downstream of the target. Techniques like Western blotting or phospho-proteomic arrays can provide a broad overview of the signaling cascades affected by the compound. For instance, if the compound inhibits a kinase in the MAPK pathway, a decrease in the phosphorylation of downstream proteins like ERK would be expected.

Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or RNA-sequencing can reveal changes in gene expression profiles induced by the compound, providing further insight into the affected pathways and potential long-term cellular responses.

Integration of Experimental and Computational Approaches

The synergy between computational prediction and experimental validation is paramount for the efficient and accurate characterization of novel compounds. nih.gov This integrated approach ensures that computational hypotheses are grounded in real-world data, leading to a more robust understanding of the molecule's behavior. mdpi.com

Validation of Computational Predictions with Experimental Data

All predictions from molecular docking and other in silico methods must be rigorously tested through experimental means. nih.gov For this compound, this would involve:

Binding Affinity Measurements: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) can be used to experimentally measure the binding affinity (dissociation constant, Kd) between the compound and its purified target protein. mdpi.com This provides a direct validation of the binding energies predicted by docking simulations.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the target protein in complex with the compound can provide atomic-level resolution of the binding mode. This is the ultimate validation of a docking pose, confirming the specific amino acid interactions predicted by the model.

Site-Directed Mutagenesis: To validate the importance of key interacting residues identified in computational models, these residues can be mutated in the target protein. A significant loss of binding affinity or functional effect after mutation would provide strong evidence for the predicted binding mode.

Computational PredictionExperimental Validation MethodExpected Outcome for Validation
Binding Energy of -8.5 kcal/molIsothermal Titration Calorimetry (ITC)Measured Kd in the low micromolar or nanomolar range.
Hydrogen bond with LYS-42Site-directed mutagenesis (e.g., LYS-42 to ALA-42)Significant reduction in binding affinity and functional activity.
Overall Binding PoseX-ray Co-crystallographyElectron density map confirms the orientation and interactions of the compound in the binding site.

Rational Design of Novel Indole-3-Carboxylate Scaffolds

The initial findings from the study of this compound can serve as a foundation for a rational drug design campaign. nih.govlongdom.org The goal is to create new analogs with improved potency, selectivity, and pharmacokinetic properties. This process is iterative, cycling between design, synthesis, and testing.

Based on the initial structure-activity relationships (SAR) derived from computational and experimental data, new molecules can be designed. For example, if the 7-nitro group is found to be crucial for activity but is associated with poor metabolic stability, medicinal chemists could:

Replace the Nitro Group: Substitute the nitro group with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to see if the essential electronic properties can be maintained while improving drug-like characteristics.

Modify the Ester: Alter the ethyl ester to other esters (e.g., methyl, tert-butyl) or replace it with an amide to probe for additional interactions in the binding pocket and alter solubility and metabolic stability.

Explore Other Positions on the Indole Ring: Add substituents at positions 2, 4, 5, or 6 of the indole scaffold to explore new interactions with the target and enhance selectivity against other proteins.

This rational, structure-based approach allows for the focused development of novel indole-3-carboxylate scaffolds, moving beyond the initial lead compound to potentially more effective and safer therapeutic agents. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 7-nitro-1H-indole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Fischer indole synthesis or nitration of pre-formed indole derivatives . For example:
  • Fischer Route : Condensation of a nitro-substituted phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the indole core .
  • Post-Functionalization : Direct nitration of ethyl indole-3-carboxylate using mixed nitric-sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Distinct signals for the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), nitro group (deshielding aromatic protons at C-5/C-6), and indole NH (δ ~12 ppm, broad) .
  • ¹³C NMR : Ester carbonyl (δ ~165 ppm), nitro-substituted aromatic carbons (δ ~140–150 ppm) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 249.2, with fragmentation patterns confirming the nitro and ester groups .
  • IR Spectroscopy : Strong absorptions for NO₂ (~1520 cm⁻¹, asymmetric stretch) and ester C=O (~1720 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The nitro and ester groups enable diverse reactivity:
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces NO₂ to NH₂, yielding ethyl 7-amino-1H-indole-3-carboxylate, a precursor for bioactive molecules .
  • Ester Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the ester to 7-nitro-1H-indole-3-carboxylic acid .
  • Nucleophilic Substitution : Nitro group activates C-5/C-6 for halogenation (e.g., Br₂/FeBr₃) or cross-coupling (Suzuki, Heck) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is critical:
  • Data Collection : High-resolution data (Cu-Kα or Mo-Kα radiation) at low temperatures (100 K) minimizes thermal motion artifacts .
  • Refinement : SHELX software refines positional parameters, anisotropic displacement, and hydrogen bonding (e.g., N–H···O interactions between indole NH and nitro O) .
  • Key Metrics : R-factor <0.05, bond length/angle deviations <2%, and Hirshfeld surface analysis confirm packing efficiency .

Q. What computational methods predict the electronic effects of the nitro group on reactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software computes HOMO/LUMO energies, showing nitro group lowers LUMO (-2.5 eV), enhancing electrophilicity at C-5 .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (C-5/C-6) for nucleophilic attack .
  • MD Simulations : Solvent effects (DMSO, EtOH) on conformation and hydrogen bonding are modeled using GROMACS .

Q. How does the nitro substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • In Vitro Assays : Nitro group enhances cytotoxicity (IC₅₀ ~10 µM vs. HCT-116 cells) by stabilizing interactions with NADPH oxidase .
  • Comparative SAR : Analogues lacking nitro (e.g., ethyl indole-3-carboxylate) show reduced activity (IC₅₀ >50 µM), confirming nitro’s role in target binding .
  • Pharmacophore Modeling : Nitro and ester groups form hydrogen bonds with kinase active sites (e.g., EGFR-TK), validated via docking (AutoDock Vina) .

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